molecular formula C14H12Cl2N2O2 B2738080 3,6-dichloro-N-[4-(2-hydroxyethyl)phenyl]pyridine-2-carboxamide CAS No. 1307479-88-4

3,6-dichloro-N-[4-(2-hydroxyethyl)phenyl]pyridine-2-carboxamide

Cat. No. B2738080
CAS RN: 1307479-88-4
M. Wt: 311.16
InChI Key: PKDBMMJEEVWPRP-UHFFFAOYSA-N
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Description

3,6-dichloro-N-[4-(2-hydroxyethyl)phenyl]pyridine-2-carboxamide, also known as JNJ-17203212, is a chemical compound that belongs to the class of pyridine carboxamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, and depression. In

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-[4-(2-hydroxyethyl)phenyl]pyridine-2-carboxamide involves its selective antagonism of the TRPV1 channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. Activation of TRPV1 results in the influx of calcium ions, which can lead to the release of pro-inflammatory mediators and the perception of pain. By blocking the TRPV1 channel, 3,6-dichloro-N-[4-(2-hydroxyethyl)phenyl]pyridine-2-carboxamide can reduce pain and inflammation.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 3,6-dichloro-N-[4-(2-hydroxyethyl)phenyl]pyridine-2-carboxamide has been shown to exhibit anxiolytic and antidepressant-like effects in animal models. These effects are thought to be mediated by the modulation of the serotonergic and noradrenergic systems in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,6-dichloro-N-[4-(2-hydroxyethyl)phenyl]pyridine-2-carboxamide is its selective antagonism of the TRPV1 channel, which makes it a promising candidate for the development of analgesic drugs. However, there are also some limitations to its use in lab experiments. For example, its low solubility in water can make it difficult to administer in vivo. Additionally, its effects on other ion channels and receptors need to be further characterized to fully understand its mechanism of action.

Future Directions

There are several potential future directions for the research of 3,6-dichloro-N-[4-(2-hydroxyethyl)phenyl]pyridine-2-carboxamide. One direction is to explore its potential therapeutic applications in other diseases, such as inflammatory bowel disease and cancer. Another direction is to develop more potent and selective TRPV1 antagonists based on the structure of 3,6-dichloro-N-[4-(2-hydroxyethyl)phenyl]pyridine-2-carboxamide. Finally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 3,6-dichloro-N-[4-(2-hydroxyethyl)phenyl]pyridine-2-carboxamide involves the condensation reaction between 2-chloronicotinic acid and 4-(2-hydroxyethyl)aniline in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then reacted with 3,6-dichloro-2-aminopyridine in the presence of triethylamine and acetic anhydride to yield the final product.

Scientific Research Applications

3,6-dichloro-N-[4-(2-hydroxyethyl)phenyl]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, and depression. It has been shown to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the perception of pain and inflammation. It also exhibits anxiolytic and antidepressant-like effects in animal models.

properties

IUPAC Name

3,6-dichloro-N-[4-(2-hydroxyethyl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c15-11-5-6-12(16)18-13(11)14(20)17-10-3-1-9(2-4-10)7-8-19/h1-6,19H,7-8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDBMMJEEVWPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)NC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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